
Abnormal cannabidiol
Übersicht
Beschreibung
Abnormal cannabidiol (Abnormal-CBD or Abn-CBD) is a synthetic derivative of cannabidiol (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa. Abn-CBD is structurally distinct from CBD due to the transposition of its phenolic hydroxyl group and pentyl side chain . This modification confers unique pharmacological properties, including anti-inflammatory, anti-tumoral, and glucose-regulating effects, without psychoactivity .
Vorbereitungsmethoden
Friedel-Crafts Alkylation as the Primary Synthetic Route
The synthesis of Abn-CBD predominantly relies on Friedel-Crafts alkylation, a classical electrophilic aromatic substitution reaction. This method involves the coupling of a resorcinol derivative (e.g., olivetol) with a cyclic allylic alcohol (e.g., menthadienol) under acidic conditions . The reaction proceeds via an Sₙ1' mechanism, generating a carbocation intermediate that undergoes nucleophilic attack by the resorcinol’s aromatic ring. Regioselectivity—whether the alkylation occurs at the para (normal CBD) or ortho (Abn-CBD) position—is influenced by reaction kinetics and steric effects.
For instance, Baek and colleagues demonstrated that using methanesulfonic acid (MsOH) as a catalyst at room temperature for 1 hour yields Abn-CBD in 41% isolated yield . Prolonging the reaction to 24 hours shifts the product distribution toward the thermodynamically favored normal isomer (81% yield), highlighting the temporal dependence of regioselectivity . This kinetic vs. thermodynamic control is central to optimizing Abn-CBD synthesis.
Kinetic and Thermodynamic Control of Regioselectivity
The interplay between kinetic and thermodynamic factors dictates the abnormal-to-normal isomer ratio. Under kinetic control (shorter reaction times), the less sterically hindered transition state favors Abn-CBD formation. Computational studies using density-functional theory (DFT) reveal that the abnormal isomer’s transition state is stabilized by C–H···π interactions between the allylic cation and the resorcinol’s aromatic ring . These interactions lower the activation energy by approximately 1.5 kcal/mol compared to the normal isomer’s pathway .
Conversely, thermodynamic control (longer reaction times) enables equilibration via retro-Friedel-Crafts pathways, allowing the system to reach the more stable normal isomer. For example, heating the reaction mixture to 40°C for 24 hours in the presence of p-toluenesulfonic acid (p-TsOH) converts 90% of Abn-CBD to its normal counterpart . This dynamic equilibrium underscores the necessity of precise reaction termination to isolate the desired abnormal isomer.
Table 1: Optimization of Reaction Conditions for Abn-CBD Synthesis
Entry | Catalyst | Time (h) | Temperature | Yield (Abn-CBD) | Yield (Normal CBD) |
---|---|---|---|---|---|
1 | MsOH | 1 | RT | 41% | 12% |
2 | MsOH | 24 | RT | 8% | 81% |
3 | p-TsOH | 1 | 40°C | 35% | 18% |
4 | p-TsOH | 24 | 40°C | 5% | 76% |
Data adapted from . RT = Room Temperature.
Mechanistic Insights from Computational Studies
DFT calculations provide atomistic-level insights into the regioselectivity of Friedel-Crafts alkylation. The abnormal pathway’s transition state exhibits a shorter distance (2.8 Å) between the allylic cation’s methyl group and the resorcinol’s aromatic system compared to the normal pathway (3.2 Å) . This proximity enhances stabilizing C–H···π interactions, reducing the activation barrier. Additionally, steric bulk in the allylic alcohol modulates selectivity: bulkier substituents (e.g., isopropyl groups) favor abnormal isomer formation by hindering alternative attack trajectories .
Alternative Approaches and Derivative Synthesis
While Friedel-Crafts alkylation remains the cornerstone of Abn-CBD synthesis, recent patents disclose methods for preparing Abn-CBD acid derivatives (Abn-CBDA). These involve esterification or carboxylation of the resorcinol precursor prior to alkylation . For example, reacting olivetolic acid (a carboxylated resorcinol) with menthadienol under MsOH catalysis yields Abn-CBDA, which is subsequently methylated to produce ester derivatives . Although these methods expand the structural diversity of abnormal cannabinoids, they retain the core Friedel-Crafts mechanism.
Purification and Characterization
Purification of Abn-CBD typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol . Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms regiochemical assignment. Key NMR signatures include the ortho-coupled aromatic protons (δ 6.25 ppm, J = 2.4 Hz) and the distinct terpene methylene resonances (δ 1.65–1.78 ppm) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Abnormales Cannabidiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Abnormales Cannabidiol kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können abnormales Cannabidiol in verschiedene reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das abnormale Cannabidiol-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von abnormalem Cannabidiol, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Mechanism of Action
Abnormal cannabidiol has shown promising antitumor effects, particularly in the context of paclitaxel-resistant breast cancer cells. Research indicates that abn-CBD acts through non-CB1 and non-CB2 receptors, primarily GPR55 and GPR18, which are implicated in cancer progression. In vitro studies have demonstrated that abn-CBD can reduce tumor growth significantly when tested in cellular models and zebrafish xenograft models .
Case Study: Breast Cancer
A study published in Frontiers in Pharmacology highlighted the efficacy of abn-CBD alongside its analog O-1602 in reducing tumorigenesis. The results suggested that these atypical cannabinoids could serve as new leads for anticancer treatments, especially in cases where conventional chemotherapy fails .
Neuroprotective Effects
Inflammation Modulation
this compound exhibits neuroprotective properties by modulating glial cell activity and reducing the production of pro-inflammatory mediators. In a study involving primary astrocytic-microglial cocultures, abn-CBD was shown to influence scar formation and inflammatory responses, indicating its potential role in treating neurodegenerative diseases .
Case Study: Glial Cell Interaction
Research indicated that abn-CBD affects the behavior of microglia and astrocytes, which are critical for maintaining homeostasis in the central nervous system. The modulation of these cells suggests therapeutic avenues for conditions characterized by neuroinflammation .
Ocular Health
Intraocular Pressure Reduction
this compound has been investigated for its ability to lower intraocular pressure (IOP), which is crucial in managing glaucoma. In a controlled study involving Brown Norway rats, abn-CBD demonstrated significant IOP-lowering effects when administered both intraperitoneally and topically . This positions abn-CBD as a potential candidate for glaucoma treatment without the psychoactive effects commonly associated with cannabinoids.
Cardiovascular Protection
Gut-Brain Axis Interaction
Recent studies have explored the cardiovascular protective effects of abn-CBD, particularly concerning the gut-brain axis. Findings suggest that abn-CBD may mitigate cardiovascular risks associated with depression by influencing gut microbiota and related signaling pathways . This highlights its multifaceted role in both mental health and cardiovascular wellness.
Summary Table of Applications
Wirkmechanismus
Abnormal cannabidiol exerts its effects through mechanisms distinct from those of traditional cannabinoids. It interacts with receptors such as GPR18 and GPR55, which are not part of the classical cannabinoid receptor family (CB1 and CB2). These interactions lead to various cellular responses, including vasodilation, cell migration, and proliferation .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Cannabinoids
Key Structural Differences
- CBD: A bicyclic monoterpenoid with a hydroxyl group at C-1 and pentyl chain at C-3.
- Abn-CBD : Features a hydroxyl group at C-6 and pentyl chain at C-1 due to structural transposition .
- Δ9-Tetrahydrocannabinol (THC): Psychotropic due to a cyclic ether ring and hydroxyl group at C-1.
- Cannabidiolic Acid (CBDA) : Carboxylic acid precursor of CBD, with anti-inflammatory properties .
- Cannabigerol (CBG): Non-psychotropic, with a monoterpenoid structure lacking the CBD/THC cyclic ring .
Pharmacological Effects and Receptor Interactions
Receptor Binding Profiles
- Abn-CBD: Preferentially activates non-canonical cannabinoid receptors (e.g., GPR18/55), contributing to cardiovascular and metabolic effects distinct from CBD .
- CBD : Modulates serotonin (5-HT1A) and vanilloid (TRPV1) receptors, explaining its broader neuropsychiatric applications .
Abn-CBD vs. CBD and Analogs
Biologische Aktivität
Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has garnered attention for its unique biological activities, distinct from those of other cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC). This article delves into the biological activity of Abn-CBD, including its receptor interactions, pharmacodynamics, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-[(1R,6R)-6-(hydroxymethyl)-3-methyl-2-cyclohexen-1-yl]-5-pentylphenol
- Molecular Formula : CHO
- Molar Mass : 314.469 g·mol
Abn-CBD acts through mechanisms that are not fully understood but involve interactions with several receptors:
- GPR18 and GPR55 : Abn-CBD has been shown to interact with orphan receptors GPR18 and GPR55, which are believed to play roles in various physiological processes. Unlike CBD, which shows antagonistic activity at GPR55, Abn-CBD may act as an agonist at this receptor .
- Non-CB Receptor Activity : The compound does not primarily engage with the well-known CB1 and CB2 cannabinoid receptors. Instead, it appears to exert effects through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK) in microglia, which are critical for neuroinflammatory responses .
Pharmacodynamics
Research indicates that Abn-CBD has significant pharmacological effects:
- Vasodilation and Blood Pressure : Abn-CBD induces vasodilatory effects and lowers blood pressure without psychoactive effects, making it a candidate for therapeutic applications in cardiovascular health .
- Cell Migration and Proliferation : In vitro studies have demonstrated that Abn-CBD promotes cell migration and proliferation in human umbilical vein endothelial cells, suggesting potential applications in wound healing and tissue regeneration .
Inflammatory Conditions
Abn-CBD has shown promise in treating various inflammatory conditions:
- Colitis Models : Studies involving trinitrobenzene sulfonic acid-induced colitis in mice revealed that Abn-CBD enhances wound healing in endothelial and epithelial cells. This suggests its potential utility in gastrointestinal inflammatory diseases .
- Neuroprotection : Abn-CBD exhibits neuroprotective properties by modulating inflammatory responses in glial cells. Research has indicated its ability to reduce pro-inflammatory cytokine production, making it a candidate for therapies aimed at neurodegenerative diseases .
Diabetes Management
Recent studies have highlighted the role of Abn-CBD in preserving pancreatic beta cells in experimental models of Type 1 diabetes. It appears to ameliorate inflammation associated with beta-cell damage, indicating a potential therapeutic avenue for diabetes management .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What in vivo models are most appropriate for studying abnormal cannabidiol’s pharmacological effects, and how can they be optimized for reproducibility?
- Methodological Answer : Use murine collagen-induced arthritis (CIA) models to evaluate anti-inflammatory and immunosuppressive effects, as demonstrated by intraperitoneal or oral administration of abn-CBD (5–25 mg/kg/day) in DBA/1 mice immunized with type II collagen . For vascular studies, isolated rat mesenteric artery preparations with electrical field stimulation (EFS) can assess sensory neurotransmission modulation via non-CB1/CB2 pathways . Key considerations include strain selection (e.g., C57/BL6 for diabetic wound healing ), dose standardization, and inclusion of vehicle controls to isolate compound-specific effects.
Q. How can researchers ensure data quality and minimize bias in preclinical studies of this compound?
- Methodological Answer : Implement blinded randomized controlled trials (RCTs) with stratified group allocation to reduce observer bias, as seen in hypertension studies using 24-hour ambulatory blood pressure monitoring . Adopt standardized sampling protocols, such as collecting representative batches for analytical testing (e.g., random sampling per lot with documented procedures ). Use automated data collection tools (e.g., miniaturized high-throughput systems ) to reduce human error in formulation screening.
Q. What methodologies are employed to characterize the pharmacokinetics of hydrophobic compounds like this compound?
- Methodological Answer : Utilize lipid-based nanoparticle formulations (e.g., solid lipid nanoparticles/nanostructured lipid carriers) to enhance solubility and bioavailability. A data-driven approach combining experimental automation (e.g., 10% design-space sampling) with machine learning models can predict encapsulation efficiency and release kinetics . For oral administration, employ crossover studies with washout periods to assess bioavailability and hepatic metabolism .
Advanced Research Questions
Q. How should researchers address contradictory findings in dose-response relationships (e.g., bell-shaped curves) observed in this compound studies?
- Methodological Answer : Conduct dose-ranging studies with non-linear regression analysis to identify optimal therapeutic windows (e.g., 5 mg/kg i.p. vs. 25 mg/kg oral in CIA models ). Validate findings using orthogonal assays (e.g., ex vivo lymph node cell proliferation and cytokine profiling ). Replicate experiments across multiple models (e.g., acute vs. chronic CIA) to isolate context-dependent effects .
Q. What strategies are effective in evaluating drug-drug interactions involving this compound, particularly in comorbid conditions?
- Methodological Answer : Use in vitro cytochrome P450 inhibition assays to identify metabolic interactions, complemented by in vivo studies in comorbid models (e.g., diabetic mice with impaired wound healing ). For clinical relevance, incorporate polypharmacy simulations in pharmacokinetic models, referencing EFSA’s guidelines on data gaps in CBD-drug interactions .
Q. What advanced formulation techniques improve the targeted delivery of this compound for specific therapeutic applications?
- Methodological Answer : Develop topical formulations with permeation enhancers (e.g., oleic acid) for dermatological conditions, as evidenced by IL-33 and CTGF modulation in diabetic wounds . For systemic delivery, optimize nanoparticle carriers using machine learning-predicted design spaces (>1,200 formulations screened) to balance particle size, polydispersity, and drug loading .
Q. How can machine learning accelerate the design of this compound delivery systems?
- Methodological Answer : Train ML models on high-throughput datasets (e.g., 10% of formulation space tested experimentally ) to predict nanoparticle stability and release profiles. Validate predictions with in vivo efficacy studies (e.g., arthritis symptom progression ) and iterative model refinement based on discrepancies.
Q. What integrative approaches are recommended for establishing safety profiles of this compound across diverse populations?
- Methodological Answer : Combine population-level adverse event data from poison control centers and emergency departments with controlled clinical trials (e.g., double-blind crossover studies in hypertension ). Prioritize subpopulations with metabolic vulnerabilities (e.g., liver enzyme monitoring in healthy adults ). Use EFSA’s framework for identifying data gaps, such as long-term exposure effects and dose thresholds .
Eigenschaften
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945675 | |
Record name | Abnormal Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-55-0 | |
Record name | Abnormal Cannabidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abnormal Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.